

# A Technical Guide to the Discovery and Synthesis of Americium-241

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This technical guide provides a comprehensive overview of the history, discovery, and synthesis of Americium-241 (Am-241), a synthetic radionuclide with significant applications in various fields. The document details the initial experimental work, modern production methodologies, and the key nuclear and chemical processes involved.

## Discovery and Historical Context

Americium, with the atomic number 95, was the fourth transuranium element to be discovered. The isotope Am-241 was first synthesized and identified in late 1944 by Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso at the University of Chicago's Metallurgical Laboratory, now known as Argonne National Laboratory.<sup>[1][2]</sup> This research was an integral part of the Manhattan Project, and as such, the discovery was classified and kept secret until after World War II.<sup>[3]</sup>

The discovery was formally announced to the public in an unconventional manner. On November 11, 1945, five days before the official presentation at an American Chemical Society meeting, Glenn Seaborg revealed the existence of elements 95 and 96 on the children's radio show, "Quiz Kids".<sup>[2][4][5]</sup> The element was named "americium" in honor of the Americas, drawing a parallel to the lanthanide element europium, which is located directly above it in the periodic table.<sup>[1][3]</sup>

The initial samples of americium were minuscule, weighing only a few micrograms, and were identified solely by their radioactivity.[3] The first substantial amounts of metallic americium, weighing between 40 and 200 micrograms, were not prepared until 1951.[3]

## Synthesis of Americium-241

Americium-241 is not a naturally occurring isotope.[2] It is produced through nuclear reactions, primarily originating from plutonium isotopes within nuclear reactors.

### 2.1. Primary Synthesis Pathway

The most common method for producing Am-241 involves the irradiation of Plutonium-239 (Pu-239) with neutrons in a nuclear reactor.[4][5] The process involves two successive neutron captures followed by a beta decay:

- **First Neutron Capture:** A Pu-239 nucleus captures a neutron to become Plutonium-240 (Pu-240).
- **Second Neutron Capture:** The Pu-240 nucleus captures another neutron, forming Plutonium-241 (Pu-241).
- **Beta Decay:** Pu-241 undergoes beta decay, emitting a beta particle (an electron) and an antineutrino, to become Americium-241.[4][5]

This sequence can be represented as:  $\text{Pu-239} (n,\gamma) \rightarrow \text{Pu-240} (n,\gamma) \rightarrow \text{Pu-241} \rightarrow \beta^- + \text{Am-241}$ [6][7]

The Pu-239 itself is typically produced from Uranium-238 (U-238) in nuclear reactors.[3][8]

### 2.2. Production from Aged Plutonium

A significant source of Am-241 is the decay of Pu-241 present in existing stockpiles of plutonium and in spent nuclear fuel.[9] Spent nuclear fuel can contain approximately 12% Pu-241.[3] As this plutonium ages, the Pu-241, with a half-life of about 14.4 years, decays into Am-241.[5][7] The concentration of Am-241 in these materials reaches its maximum after about 70 years.[3][10] This "in-growth" of Am-241 necessitates its periodic removal from plutonium

materials, a process that simultaneously purifies the plutonium and yields a valuable isotope. [\[10\]](#)[\[11\]](#)

### 2.3. Alternative Synthesis Route

An alternative, though less common, method for producing Am-241 involves the bombardment of Uranium-238 with high-energy alpha particles (helium ions).[\[6\]](#)[\[12\]](#) This reaction also produces Pu-241, which then decays to Am-241.

## Quantitative Data

The key radioisotopic properties relevant to the synthesis and characteristics of Americium-241 are summarized below.

Parameter	Value	Isotope
Half-life	432.2 years <a href="#">[13]</a>	Americium-241
14.35 years <a href="#">[3]</a> <a href="#">[5]</a>	Plutonium-241	
Primary Decay Mode	Alpha ( $\alpha$ ) decay <a href="#">[13]</a>	Americium-241
Alpha Emission Energies	5.48 MeV (85.2% probability) <a href="#">[6]</a>	Americium-241
5.44 MeV (12.8% probability) <a href="#">[6]</a> <a href="#">[9]</a>	Americium-241	
Primary Gamma Emission Energy	59.5 keV <a href="#">[9]</a>	Americium-241
Decay Product	Neptunium-237 (Np-237)	Americium-241
Decay Mode	Beta ( $\beta^-$ ) decay <a href="#">[4]</a>	Plutonium-241

## Experimental Protocols: Separation and Purification

The isolation of high-purity Am-241 from aged plutonium or spent nuclear fuel is a complex radiochemical process. Modern techniques rely heavily on solvent extraction and ion

exchange. The Americium and Plutonium Purification by Extraction (AMPPEX) process is a notable example.[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### 4.1. Head-End Processing: Dissolution

- Objective: To bring the solid plutonium dioxide ( $\text{PuO}_2$ ) into an aqueous solution.
- Methodology: The  $\text{PuO}_2$  is dissolved in nitric acid. This process is often aided by an electrochemically generated silver(II) catalyst to facilitate the dissolution of the highly refractory oxide material.[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### 4.2. Primary Separation: PUREX-type Solvent Extraction

- Objective: To separate the bulk of the plutonium from americium and other fission products.
- Methodology: A PUREX (Plutonium and Uranium Recovery by Extraction) type process is employed. The conditioned nitric acid solution is contacted with an organic solvent (typically tributyl phosphate in a hydrocarbon diluent). The plutonium is selectively extracted into the organic phase, while americium, silver, and most other fission products remain in the aqueous phase (raffinate).[\[14\]](#)[\[15\]](#) The plutonium can then be stripped from the organic solvent and converted back to  $\text{PuO}_2$ .[\[14\]](#)

#### 4.3. Americium Purification: Secondary Solvent Extraction

- Objective: To selectively extract and purify americium from the raffinate of the primary separation step.
- Methodology: The americium-bearing aqueous solution is fed to a second solvent extraction circuit. Here, a different solvent system is used to selectively extract the americium, leaving impurities like silver in the aqueous phase.[\[15\]](#)[\[16\]](#)

#### 4.4. Final Product Conversion: Precipitation and Calcination

- Objective: To convert the purified americium into a stable, solid form.
- Methodology: The americium is stripped from the organic solvent back into an aqueous solution. It is then recovered from this solution through precipitation, commonly as americium

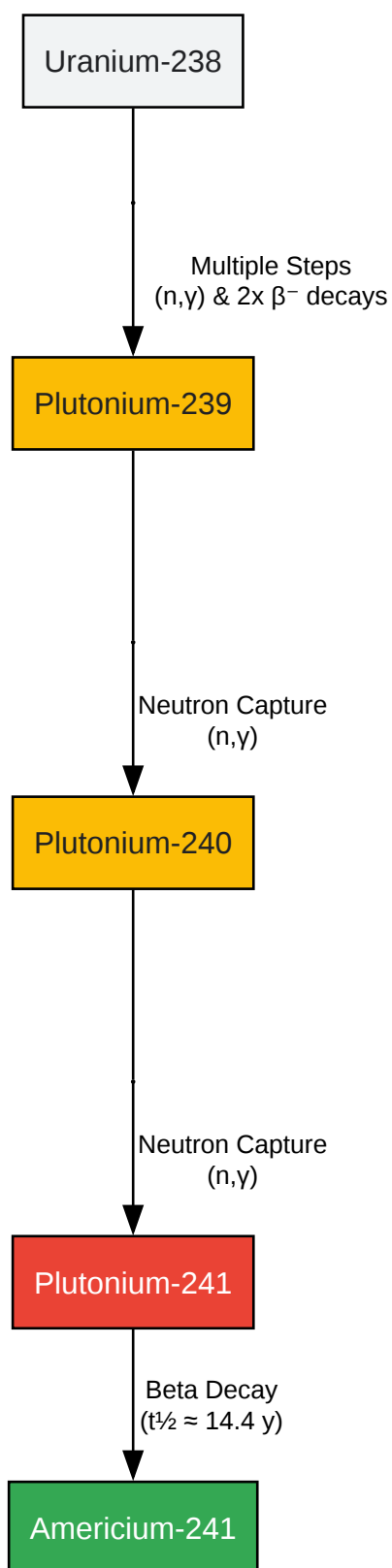
oxalate.[15][16] This precipitate is then heated (calcined) to decompose the oxalate and form the final product, americium dioxide ( $\text{AmO}_2$ ).[15][16] The AMPPEX process has demonstrated the ability to isolate Am-241 in high yields (>99%) and high purity (>99%).[14][16][17]

#### 4.5. Alternative Method: Pyrochemical Separation

- Objective: To separate americium from plutonium metal using non-aqueous methods.
- Methodology: The Molten Salt Extraction (MSE) process involves a pyrochemical oxidation reaction followed by extraction in a molten salt medium.[11] This technique separates americium from plutonium metal by taking advantage of their differing chemical properties at high temperatures.[11]

## Visualizations

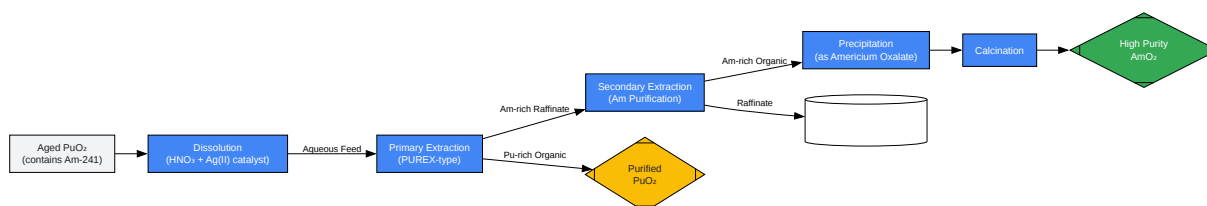
#### 5.1. Nuclear Reaction Pathway



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Caption: Primary synthesis pathway for Americium-241 in nuclear reactors.

## 5.2. Experimental Workflow: AMPPEX Process



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Caption: Workflow for Americium-241 separation via the AMPPEX process.

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